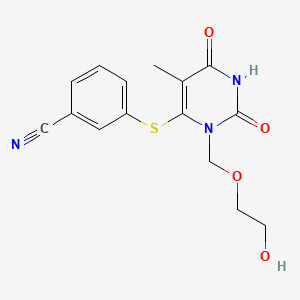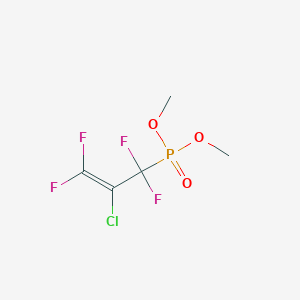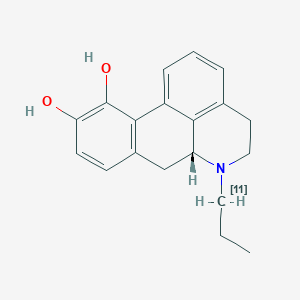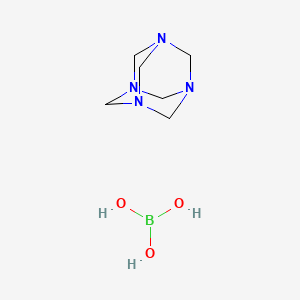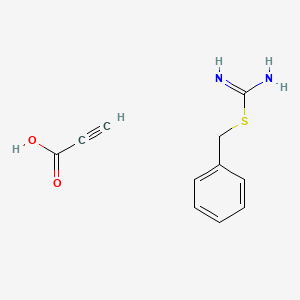
Pseudourea, 2-benzylthio-, propiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudourea, 2-benzylthio-, propiolate is a chemical compound with the molecular formula C11H10N2OS It is a derivative of thiourea, where the oxygen atom in urea is replaced by a sulfur atom, and it contains a propiolate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-benzylthio-, propiolate typically involves the reaction of thiourea with benzyl chloride to form 2-benzylthio-urea. This intermediate is then reacted with propiolic acid under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or methanol to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pseudourea, 2-benzylthio-, propiolate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Pseudourea, 2-benzylthio-, propiolate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Pseudourea, 2-benzylthio-, propiolate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: Similar in structure but lacks the benzylthio and propiolate groups.
Benzylthiourea: Contains the benzylthio group but not the propiolate group.
Propiolic Acid Derivatives: Compounds with the propiolate group but different substituents.
Uniqueness
Pseudourea, 2-benzylthio-, propiolate is unique due to the presence of both the benzylthio and propiolate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
73839-96-0 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
benzyl carbamimidothioate;prop-2-ynoic acid |
InChI |
InChI=1S/C8H10N2S.C3H2O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2-3(4)5/h1-5H,6H2,(H3,9,10);1H,(H,4,5) |
InChI-Schlüssel |
UFYUZRXEOHGPMV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


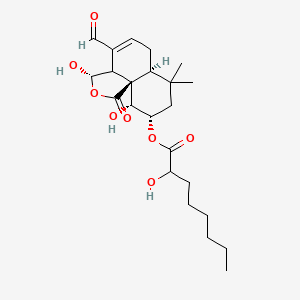

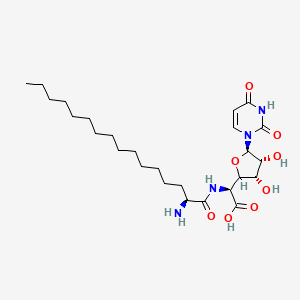
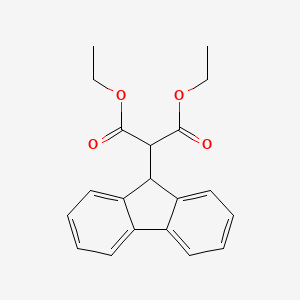
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
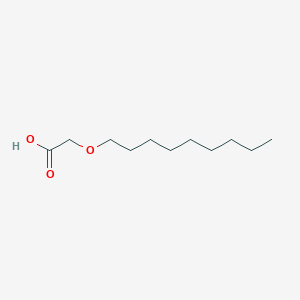
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)


